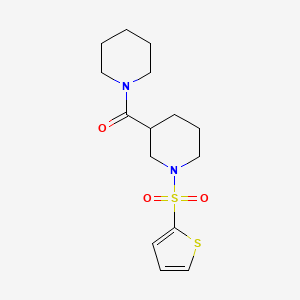![molecular formula C13H15N3O3S B4764729 N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown great potential in the study of various biological processes, including cell signaling, metabolism, and gene expression. In
Mecanismo De Acción
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a selective inhibitor of CaMKK and AMPK. It works by binding to the ATP-binding site of CaMKK and AMPK, which prevents the phosphorylation of downstream targets. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to be highly selective for CaMKK and AMPK, with little or no effect on other kinases.
Biochemical and physiological effects:
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the specific biological process being studied. In general, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to inhibit the activity of CaMKK and AMPK, which can affect various cellular processes such as metabolism, gene expression, and cell proliferation. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is also highly selective for CaMKK and AMPK, which makes it a valuable tool for studying these kinases. However, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide. One potential area of research is the development of more selective inhibitors of CaMKK and AMPK. Another area of research is the study of the role of CaMKK and AMPK in various diseases, such as cancer and metabolic disorders. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide may also have potential as a therapeutic agent for the treatment of various diseases, although further research is needed to explore this possibility. Overall, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study various biological processes. One of the most common applications of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is in the study of calcium/calmodulin-dependent protein kinase kinase (CaMKK). N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to inhibit CaMKK activity, which can help researchers understand the role of CaMKK in various cellular processes. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has also been used to study the role of AMP-activated protein kinase (AMPK) in cellular metabolism. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide can inhibit AMPK activity, which can help researchers understand the role of AMPK in various metabolic pathways.
Propiedades
IUPAC Name |
N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-6(2)10-5-8(11(14)17)13(20-10)15-12(18)9-4-7(3)19-16-9/h4-6H,1-3H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVSTIVNXUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)




![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)

![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4764709.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4764711.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4764739.png)